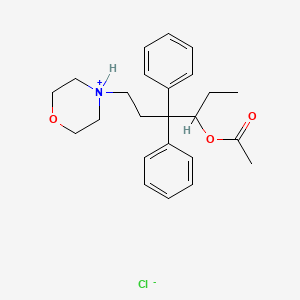
3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride is a complex organic compound characterized by its intricate molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the use of reagents such as acetic anhydride, morpholine, and phenyl derivatives. Reaction conditions such as temperature, pressure, and solvent choice are carefully optimized to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and advanced purification techniques. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve halides or other suitable leaving groups.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules
Biology: In biological research, 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride is used to study molecular interactions and pathways. Its structural complexity makes it a valuable tool for probing biological systems.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products and technologies.
Wirkmechanismus
The mechanism by which 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4,4-Diphenyl-6-morpholinohexane hydrochloride: Lacks the acetoxy group, resulting in different reactivity and applications.
3-Hydroxy-4,4-diphenyl-6-morpholinohexane hydrochloride: Contains a hydroxyl group instead of an acetoxy group, leading to variations in chemical behavior.
This comprehensive overview highlights the significance of 3-Acetoxy-4,4-diphenyl-6-morpholinohexane hydrochloride in various scientific and industrial contexts. Its complex structure and versatile reactivity make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
63834-47-9 |
|---|---|
Molekularformel |
C24H32ClNO3 |
Molekulargewicht |
418.0 g/mol |
IUPAC-Name |
(6-morpholin-4-ium-4-yl-4,4-diphenylhexan-3-yl) acetate;chloride |
InChI |
InChI=1S/C24H31NO3.ClH/c1-3-23(28-20(2)26)24(21-10-6-4-7-11-21,22-12-8-5-9-13-22)14-15-25-16-18-27-19-17-25;/h4-13,23H,3,14-19H2,1-2H3;1H |
InChI-Schlüssel |
AMETXLUKRWWYMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















